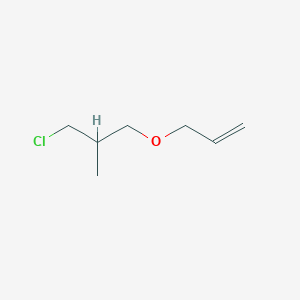

3-(3-Chloro-2-methylpropoxy)prop-1-ene

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H13ClO |

|---|---|

Molecular Weight |

148.63 g/mol |

IUPAC Name |

1-chloro-2-methyl-3-prop-2-enoxypropane |

InChI |

InChI=1S/C7H13ClO/c1-3-4-9-6-7(2)5-8/h3,7H,1,4-6H2,2H3 |

InChI Key |

RZWWBRSIKWGXPG-UHFFFAOYSA-N |

Canonical SMILES |

CC(COCC=C)CCl |

Origin of Product |

United States |

Reactivity and Transformation Pathways of 3 3 Chloro 2 Methylpropoxy Prop 1 Ene

Chemical Reactivity of the Alkene Functionality

The carbon-carbon double bond in the prop-1-ene (B156429) unit is a region of high electron density, making it susceptible to attack by electrophiles and radicals. This reactivity is central to many of the transformations of 3-(3-Chloro-2-methylpropoxy)prop-1-ene.

Electrophilic Addition Reactions Across the Double Bond

Electrophilic addition is a characteristic reaction of alkenes. The reaction is initiated by the attack of an electrophile on the π-electrons of the double bond, leading to the formation of a carbocation intermediate. This intermediate is then attacked by a nucleophile to yield the final addition product. For unsymmetrical alkenes like this compound, the regioselectivity of the addition typically follows Markovnikov's rule, which states that the electrophile adds to the carbon atom of the double bond that has the greater number of hydrogen atoms, leading to the formation of the more stable carbocation.

Table 1: Predicted Products of Electrophilic Addition to this compound

| Reagent | Electrophile | Nucleophile | Predicted Major Product |

| HBr | H⁺ | Br⁻ | 3-(3-Chloro-2-methylpropoxy)-2-bromopropane |

| HCl | H⁺ | Cl⁻ | 2-Chloro-3-(3-chloro-2-methylpropoxy)propane |

| H₂O (acid-catalyzed) | H⁺ | H₂O | 1-(3-Chloro-2-methylpropoxy)propan-2-ol |

The presence of the ether oxygen, being electron-withdrawing through induction, may slightly decrease the nucleophilicity of the double bond compared to simple alkenes. However, this effect is generally not strong enough to prevent electrophilic addition reactions from occurring under standard conditions.

Radical Reactions Involving the Prop-1-ene Unit

The prop-1-ene unit can also participate in radical reactions. A key example is the radical addition of hydrogen bromide, which proceeds via an anti-Markovnikov pathway in the presence of peroxides or other radical initiators. In this case, the bromine radical adds to the terminal carbon of the double bond to form a more stable secondary radical, which then abstracts a hydrogen atom from HBr to give the final product.

Another important radical reaction is polymerization. In the presence of a radical initiator, the double bond of this compound can undergo polymerization to form a long-chain polymer. The repeating unit of the polymer would have the 3-chloro-2-methylpropoxy group as a side chain. The reactivity in polymerization can be influenced by the steric bulk of the ether side chain.

Cycloaddition Chemistry of the Allyl Ether Moiety

The double bond of the allyl ether moiety can participate in cycloaddition reactions. These are concerted reactions where two unsaturated molecules react to form a cyclic product.

A notable example is the [2+2] cycloaddition with dichloroketene (B1203229) (Cl₂C=C=O), which is generated in situ from trichloroacetyl chloride and a base. This reaction would yield a cyclobutanone (B123998) derivative.

Furthermore, the alkene can act as a dipolarophile in 1,3-dipolar cycloaddition reactions. wikipedia.org With a 1,3-dipole such as a nitrile oxide (RC≡N⁺-O⁻), it would form a five-membered heterocyclic ring, an isoxazoline. The regioselectivity of this reaction is governed by the frontier molecular orbitals of the reactants.

Transformations Involving the Ether Linkage

The ether bond in this compound is generally stable but can be cleaved under specific conditions. Additionally, the allyl ether structure allows for the possibility of rearrangement reactions.

Cleavage Reactions of the Ether Bond under Various Conditions

The cleavage of the C-O bond in ethers typically requires harsh conditions, such as treatment with strong acids or bases, or the use of specific metal catalysts. libretexts.orgorganic-chemistry.org

Acidic Cleavage: Strong acids like HBr and HI can cleave the ether bond. libretexts.org The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion. The regioselectivity of the cleavage depends on the nature of the groups attached to the oxygen. In the case of this compound, the reaction could proceed via either an Sₙ1 or Sₙ2 mechanism. Attack at the allyl group is possible due to the stability of the resulting allyl cation (Sₙ1-like) or through direct displacement (Sₙ2).

Metal-Catalyzed Cleavage: Various transition metal catalysts, such as those based on palladium, nickel, or rhodium, can facilitate the cleavage of allyl ethers. organic-chemistry.org These reactions often proceed under milder conditions than acidic cleavage. The mechanism typically involves the formation of a π-allyl metal complex.

Table 2: Potential Products of Ether Cleavage of this compound

| Reagent/Condition | Potential Products |

| Excess HBr (strong acid) | Allyl bromide and 3-chloro-2-methylpropan-1-ol |

| Pd/C, H₂ (catalytic hydrogenolysis) | Propane and 3-chloro-2-methylpropan-1-ol |

| Na in liquid NH₃ (dissolving metal reduction) | Propene and 3-chloro-2-methylpropan-1-ol |

Rearrangement Processes of Allyl Alkyl Ethers

Allyl ethers can undergo sigmatropic rearrangements, with the Claisen rearrangement being the most well-known. organic-chemistry.orglibretexts.orgwikipedia.org The classic Claisen rearrangement involves the wikipedia.orgwikipedia.org-sigmatropic rearrangement of an allyl vinyl ether or an allyl aryl ether. organic-chemistry.orglibretexts.orgwikipedia.org For a simple aliphatic allyl ether like this compound, a direct thermal Claisen rearrangement is not possible as it lacks the required vinyl or aryl group.

However, it is conceivable that under specific catalytic conditions, the molecule could first isomerize to an allyl vinyl ether derivative, which could then undergo a Claisen rearrangement. For instance, transition metal catalysts can promote the isomerization of the double bond. If the double bond were to migrate to form a propenyl ether, a subsequent thermal or Lewis acid-catalyzed rearrangement could occur. This would result in a carbon-carbon bond formation and the generation of a new carbonyl compound. The feasibility and outcome of such a process would be highly dependent on the specific reaction conditions and the stability of the intermediates involved.

Reactivity of the Organochlorine Group

The carbon-chlorine bond in this compound is polarized, rendering the carbon atom electrophilic and susceptible to reaction with nucleophiles. As a primary alkyl chloride, its reactivity is characterized by a propensity for substitution reactions, although elimination and reduction pathways are also accessible under specific conditions.

The primary alkyl chloride in this compound is an excellent substrate for bimolecular nucleophilic substitution (SN2) reactions. viu.cauci.edu In this type of reaction, a nucleophile attacks the electrophilic carbon atom, leading to the displacement of the chloride ion in a single, concerted step. youtube.com This process typically results in an inversion of stereochemistry if the carbon were a chiral center. openstax.org

The rate of SN2 reactions is dependent on the concentration of both the alkyl halide and the nucleophile. youtube.com Strong, unhindered nucleophiles and polar aprotic solvents (such as acetone (B3395972) or DMSO) generally favor the SN2 pathway. masterorganicchemistry.com A wide variety of functional groups can be introduced by selecting the appropriate nucleophile, making this a versatile method for molecular elaboration. uci.edu

| Nucleophile | Reagent Example | Product Type | Expected Product from this compound |

|---|---|---|---|

| Hydroxide (HO⁻) | Sodium Hydroxide (NaOH) | Alcohol | 3-(3-Hydroxy-2-methylpropoxy)prop-1-ene |

| Alkoxide (RO⁻) | Sodium Ethoxide (NaOEt) | Ether | 3-(3-Ethoxy-2-methylpropoxy)prop-1-ene |

| Cyanide (CN⁻) | Sodium Cyanide (NaCN) | Nitrile | 4-(allyloxy)-3-methylbutanenitrile |

| Azide (B81097) (N₃⁻) | Sodium Azide (NaN₃) | Azide | 1-(3-Azido-2-methylpropoxy)prop-2-ene |

| Thiolate (RS⁻) | Sodium thiomethoxide (NaSMe) | Thioether | 3-(2-Methyl-3-(methylthio)propoxy)prop-1-ene |

While primary alkyl halides predominantly undergo substitution, elimination reactions can occur, particularly in the presence of strong, sterically hindered bases. masterorganicchemistry.com The reaction of this compound with a bulky base, such as potassium tert-butoxide, would likely proceed via a bimolecular elimination (E2) mechanism. quora.com In this pathway, the base abstracts a proton from the carbon adjacent to the chlorine-bearing carbon, while the C-Cl bond breaks simultaneously to form a double bond. libretexts.org

The competition between SN2 and E2 pathways is a key consideration. High temperatures and the use of strong, bulky bases favor elimination, whereas strong, non-bulky nucleophiles and lower temperatures favor substitution. masterorganicchemistry.com The elimination reaction of this compound would be expected to yield 3-(2-methylallyloxy)prop-1-ene.

| Condition | Favored Pathway | Rationale |

|---|---|---|

| Strong, non-bulky base (e.g., NaOH, NaOEt) | SN2 | The nucleophile can easily access the primary carbon for substitution. |

| Strong, bulky base (e.g., KOC(CH₃)₃) | E2 | Steric hindrance prevents the base from acting as a nucleophile, so it functions primarily as a base, abstracting a proton. quora.com |

| High Temperature | E2 | Elimination reactions have higher activation energy and are favored by increased temperature. |

The chlorine atom can be removed and replaced with a hydrogen atom through reductive dehalogenation. This transformation is valuable for removing a directing group or a functional handle after it has served its synthetic purpose. Various methods exist for this conversion, often employing metal-based reagents or catalytic hydrogenation.

One effective method involves the use of zinc dust in the presence of an amine additive, which can be performed in water at room temperature. researchgate.net Other methodologies include transition metal-mediated reductions and photochemical approaches. These methods are often compatible with a range of other functional groups, which would be crucial for a polyfunctionalized molecule like this compound. researchgate.net

| Reagent/System | Conditions | General Transformation |

|---|---|---|

| Zn, Amine Additive | Water, Room Temperature | R-Cl → R-H |

| Ti(III) complexes | Mild conditions | R-Cl → R-H |

| Catalytic Hydrogenation (e.g., Pd/C) | H₂ gas, catalyst | R-Cl → R-H |

| Hydrosilanes (e.g., PhSiH₃) | Catalyst, e.g., Borate salt | R-Cl → R-H |

Cascade and Multicomponent Reactions Incorporating this compound

The bifunctional nature of this compound makes it an intriguing substrate for cascade and multicomponent reactions, where multiple bonds are formed in a single operation. Such processes are highly efficient and can rapidly build molecular complexity.

Chemoselectivity is a critical aspect when dealing with molecules possessing multiple reactive sites. In this compound, the primary alkyl chloride and the allyl group's double bond are the main centers of reactivity. It is possible to selectively target one group while leaving the other intact by carefully choosing reagents and reaction conditions.

Reaction at the Alkyl Chloride: As discussed, strong nucleophiles will preferentially attack the electrophilic carbon of the C-Cl bond via an SN2 mechanism. Reagents such as sodium cyanide or sodium azide would react at this site, leaving the allyl group untouched.

Reaction at the Allyl Group: Conversely, the electron-rich double bond of the allyl group is susceptible to attack by electrophiles. Reactions such as epoxidation (using m-CPBA), dihydroxylation (using OsO₄), or hydroboration-oxidation would modify the double bond without affecting the alkyl chloride. The allyl group can also be cleaved under various conditions, such as with palladium catalysis. organic-chemistry.org

Tandem, or cascade, reactions are sequences where the product of an initial reaction undergoes a subsequent, often intramolecular, transformation. The structure of this compound is well-suited for such processes, where an initial reaction at one functional group sets the stage for a cyclization or rearrangement involving the second group.

One hypothetical tandem sequence could involve the reaction of the allyl group with an electrophile and a nucleophile in a process that appends a new nucleophilic center to the molecule. This new center could then undergo an intramolecular SN2 reaction with the primary chloride to form a cyclic ether. For example, an oxymercuration-demercuration of the allyl group using a diol as the nucleophile could introduce a hydroxyl group, which could then cyclize onto the alkyl chloride to form a substituted dioxane.

Another possibility involves palladium-catalyzed cascade reactions, where an initial oxidative addition into the C-Cl bond could be followed by insertion of the allyl double bond, leading to complex carbocyclic or heterocyclic structures. researchgate.net

| Initiating Reaction | Intermediate Type | Subsequent Reaction | Potential Product Class |

|---|---|---|---|

| Epoxidation of allyl group | Pendant epoxide | Intramolecular attack by an external nucleophile followed by cyclization | Substituted cyclic ethers |

| Hydroboration-oxidation of allyl group | Pendant primary alcohol | Intramolecular Williamson ether synthesis (base-mediated) | Substituted oxetane (B1205548) or tetrahydrofuran |

| Reaction with a bifunctional nucleophile (e.g., amino alcohol) at the C-Cl bond | Pendant nucleophilic group (e.g., -OH or -NH₂) | Intramolecular addition to the allyl double bond (e.g., aminomercuration) | Substituted morpholines or other heterocycles |

Mechanistic Investigations and Reaction Dynamics of 3 3 Chloro 2 Methylpropoxy Prop 1 Ene Derivatives

Elucidation of Reaction Mechanisms Through Kinetic Studies

Kinetic studies are fundamental to understanding reaction mechanisms, providing quantitative data on reaction rates and their dependence on various factors. For a molecule like 3-(3-Chloro-2-methylpropoxy)prop-1-ene, kinetic analysis would likely focus on reactions involving its two primary functional groups: the prop-1-ene (B156429) (allyl) group and the chloro-2-methylpropoxy group.

Determination of Rate Laws and Activation Parameters

The formation of this compound would most commonly proceed via a Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, sodium allyloxide would react with 1-chloro-2-methylpropane.

The reaction is anticipated to follow a second-order rate law, consistent with a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.orgmasterorganicchemistry.com

Rate = k[CH₂=CHCH₂O⁻][(CH₃)₂CHCH₂Cl]

Kinetic studies on similar SN2 reactions have demonstrated the importance of the solvent and temperature in determining the reaction rate and selectivity. rsc.orgresearchgate.net For instance, polar aprotic solvents like acetonitrile (B52724) are known to accelerate SN2 reactions by solvating the cation of the alkoxide without strongly solvating the nucleophilic anion. rsc.org

Activation parameters, such as the enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡), can be determined by studying the temperature dependence of the rate constant (k) using the Eyring equation. For a typical SN2 reaction, a negative entropy of activation is expected, reflecting the increased order in the transition state as two reactant molecules combine into a single activated complex. mdpi.com

Hypothetical Activation Parameters for the Formation of this compound via Williamson Ether Synthesis

| Parameter | Expected Value Range | Rationale |

|---|---|---|

| ΔH‡ (kJ/mol) | 60 - 90 | Typical energy barrier for an SN2 reaction involving a primary alkyl halide. |

| ΔS‡ (J/mol·K) | -20 to -60 | Reflects the loss of translational and rotational freedom as two molecules form a single transition state complex. |

| k (at 298 K, in ACN) | 10⁻³ - 10⁻² M⁻¹s⁻¹ | Based on rates of similar Williamson ether syntheses under comparable conditions. rsc.org |

Isotope Labeling Experiments for Mechanistic Insight

Isotope labeling is a powerful tool for elucidating reaction mechanisms. In the context of this compound, several experiments could provide mechanistic clarity for its reactions.

For instance, in studying a potential elimination reaction of HCl from the chloro-2-methylpropoxy group, deuterium (B1214612) could be placed at the carbon adjacent to the chlorine (the β-carbon). The measurement of a primary kinetic isotope effect (kH/kD > 1) would indicate that the C-H bond is broken in the rate-determining step, which is characteristic of an E2 elimination mechanism.

Similarly, to study reactions involving the allyl group, such as an electrophilic addition, one could use a deuterated electrophile. The position of the deuterium in the final product would help to distinguish between different mechanistic pathways, such as those involving cyclic intermediates or carbocation rearrangements.

Transition State Analysis and Reaction Coordinate Mapping

Computational chemistry provides invaluable tools for mapping the potential energy surface of a reaction, allowing for the detailed study of transition states and reaction intermediates. mit.eduresearchgate.net

Computational Elucidation of Transition State Structures

For the SN2 formation of this compound, the transition state would feature a pentacoordinate carbon atom. masterorganicchemistry.com The allyloxide nucleophile would approach the carbon bearing the chlorine atom from the backside, leading to an inversion of stereochemistry if the carbon were chiral. masterorganicchemistry.com Quantum mechanical calculations, such as those using Density Functional Theory (DFT), can precisely model the geometry of this transition state, including the elongated C-Cl bond and the partially formed C-O bond. rsc.orgresearchgate.net

Reactions at the allyl group, such as hydrogen abstraction by hydroxyl radicals, have also been studied computationally for analogous ethers. acs.org These studies indicate that the transition state involves the approach of the radical to a hydrogen atom on one of the carbon atoms of the ether, with the stability of the resulting radical determining the most likely site of attack.

Calculated Bond Distances in a Hypothetical SN2 Transition State

| Bond | Reactant Distance (Å) | Transition State Distance (Å) | Product Distance (Å) |

|---|---|---|---|

| C-O | (non-bonded) > 3.0 | ~2.0 - 2.2 | ~1.43 |

| C-Cl | ~1.78 | ~2.2 - 2.4 | (non-bonded) > 3.0 |

Energy Profiles for Key Elementary Steps

The reaction coordinate diagram for the Williamson ether synthesis is expected to show a single energy barrier corresponding to the SN2 transition state. wikipedia.org Computational models can calculate the height of this barrier, which corresponds to the activation energy of the reaction.

For more complex reactions, such as the atmospheric degradation of the ether by OH radicals, the energy profile may involve multiple steps. acs.org For example, the initial H-abstraction could be followed by the addition of O₂ and subsequent rearrangement or fragmentation reactions. Each of these elementary steps would have its own transition state and associated energy barrier. Computational studies on other aliphatic ethers have shown that abstraction of a hydrogen atom alpha to the ether oxygen is generally the most favorable pathway due to the stabilizing effect of the oxygen on the resulting radical. acs.org

Role of Catalysis in Selective Transformations

Catalysis could play a significant role in promoting selective reactions of this compound.

For reactions involving the allyl group, transition metal catalysts, particularly those based on palladium, are widely used for allylic substitution reactions. mdpi.com A palladium(0) catalyst could react with the allyl group to form a π-allyl palladium complex. This complex could then be attacked by a nucleophile, leading to a variety of substituted products. The choice of ligands on the palladium catalyst would be crucial in controlling the regioselectivity and stereoselectivity of the nucleophilic attack.

Acid catalysis could be employed to promote the hydrolysis of the ether linkage or addition reactions across the double bond. For example, in the presence of a strong acid and water, the ether could be cleaved to form allyl alcohol and 2-methyl-1-chloropropane (via its corresponding carbocation).

Phase-transfer catalysis is often used in Williamson ether syntheses to facilitate the reaction between a water-soluble alkoxide and an organic-soluble alkyl halide. A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, transports the alkoxide ion into the organic phase, thereby accelerating the reaction.

Metal-Catalyzed Processes for Specific Functional Group Manipulations

Transition metal catalysis provides a powerful toolkit for the selective manipulation of the functional groups within this compound and its derivatives. Catalysts based on palladium, ruthenium, and nickel are particularly prominent in activating the allylic and alkyl halide components of the molecule.

Palladium-Catalyzed Reactions:

Palladium catalysts are widely employed for allylic substitution reactions. acs.org In derivatives of this compound, the allylic ether moiety can be a substrate for palladium-catalyzed transformations such as allylic etherification and amination. mdpi.comacs.org The general mechanism for these reactions involves the initial coordination of the palladium(0) catalyst to the double bond of the prop-1-ene group. This is followed by oxidative addition, leading to the formation of a π-allylpalladium complex and the departure of the alkoxy group. The resulting electrophilic π-allyl complex is then susceptible to attack by a nucleophile (e.g., a phenol (B47542) or an amine), yielding the substituted product and regenerating the palladium(0) catalyst. mdpi.com

A detailed mechanistic investigation of palladium-catalyzed allylic C-H activation reveals that the process can be turnover-limiting and may involve the buildup of a partial negative charge in the rate-determining step. dtu.dk Density Functional Theory (DFT) studies suggest that a coordinated acetate (B1210297) can act as a base in an intramolecular fashion during the C-H activation step. dtu.dk

Ruthenium-Catalyzed Metathesis:

The terminal alkene of this compound is an ideal handle for olefin metathesis reactions, catalyzed by ruthenium-based complexes like Grubbs or Hoveyda-Grubbs catalysts. mdpi.com Cross-metathesis with other olefins can be used to elaborate the side chain, introducing new functional groups. nih.govresearchgate.net For instance, Z-selective cross-metathesis of allylic-substituted olefins has been achieved with high stereoselectivity using specific ruthenium catalysts. nih.govthieme-connect.com The mechanism of ruthenium-catalyzed olefin metathesis involves the formation of a ruthenacyclobutane intermediate, which then undergoes cycloreversion to yield the metathesis products. The high functional group tolerance of modern ruthenium catalysts makes them suitable for substrates containing chloro- and ether functionalities. mdpi.comresearchgate.net

Nickel-Catalyzed Cross-Coupling:

The chloro- group on the alkyl chain provides a site for nickel-catalyzed cross-coupling reactions. These reactions are effective for forming new carbon-carbon bonds by coupling the alkyl halide with various organometallic reagents. uwindsor.ca Mechanistically, these transformations can proceed through the formation of ate complexes when a Grignard reagent is used, which are considered the active catalytic species. uwindsor.ca This approach avoids the often slow oxidative addition of alkyl halides to the metal center. uwindsor.caorganicreactions.org

| Catalyst System | Reaction Type | Substrate Analogue | Product Type | Key Mechanistic Feature | Reference |

|---|---|---|---|---|---|

| PdCl₂(dppf) / Cs₂CO₃ | Allylic Etherification | Allyl Alcohol/Phenol | Allyl Aryl Ether | Formation of a π-allylpalladium intermediate. | frontiersin.org |

| Ruthenium-NHC Complex | Z-Selective Cross-Metathesis | Allylic-Substituted Olefin | Z-α,β-Unsaturated Acetal | Formation of a ruthenacyclobutane intermediate. | nih.gov |

| NiCl₂ / Grignard Reagent | Alkyl-Alkyl Cross-Coupling | Alkyl Tosylate/Allyl Ether | Alkene | Formation of a nickel ate complex as the active species. | uwindsor.ca |

Organocatalytic Approaches to Enhanced Selectivity

Organocatalysis has emerged as a powerful strategy for achieving high levels of enantioselectivity in the synthesis of chiral molecules, including derivatives of this compound. These metal-free catalysts often operate via mechanisms distinct from their transition metal counterparts, offering complementary reactivity.

Asymmetric Allylic Substitution:

For derivatives of this compound, organocatalytic asymmetric allylic substitution can be employed to introduce chirality. For example, the asymmetric allylic substitution of Morita–Baylis–Hillman (MBH) carbonates with phenols, mediated by nucleophilic amine catalysts, can produce a variety of substituted aryl allyl ethers with high yields and excellent enantioselectivities. nih.govresearchgate.net The mechanism involves the activation of the allylic substrate by the organocatalyst, followed by a stereocontrolled nucleophilic attack.

Chiral Brønsted acids, such as those derived from BINOL, can also catalyze the asymmetric allylation of imines, leading to chiral homoallylic amines. beilstein-journals.org In these reactions, the catalyst activates the imine towards nucleophilic attack by an allylboron reagent.

Organocatalytic Benzylborylation:

A notable organocatalytic approach is the asymmetric allylic benzylborylation of allyl fluorides with α-silyl benzylboronic esters. acs.org This reaction proceeds via the dual role of fluoride (B91410) as both a leaving group and an activator for the borylated pronucleophile. The proposed mechanism involves two consecutive Sₙ2'-Sₙ2' events. acs.org

| Catalyst Type | Reaction | Substrate Analogue | Product | Stereoselectivity | Reference |

|---|---|---|---|---|---|

| Nucleophilic Amine | Asymmetric Allylic O-Substitution | MBH Carbonate & Phenol | Chiral Aryl Allyl Ether | Up to 95% ee | nih.govresearchgate.net |

| Chiral 3,3'-Diaryl-BINOL | Asymmetric Allylation | N-Acylimine & Allylboronate | Chiral Homoallylic Amine | 90–99% ee | beilstein-journals.org |

| Lewis Base | Asymmetric Benzylborylation | Allyl Fluoride & Benzylboronic Ester | Chiral Homoallylic Boronic Ester | High enantioselectivity | acs.org |

Solvent Effects and Stereochemical Outcomes in Reactions

The choice of solvent can significantly influence the rate, selectivity, and stereochemical outcome of reactions involving derivatives of this compound. Solvent molecules can interact with reactants, intermediates, transition states, and catalysts, thereby altering the energy landscape of the reaction pathway.

In stereoselective reactions, solvent effects can be particularly pronounced. rsc.orgresearchgate.net The polarity, hydrogen-bonding capacity, and coordinating ability of the solvent can all play a role. For instance, in the ene reaction of singlet oxygen with allylic alcohols, the diastereoselectivity is sensitive to the solvent environment. documentsdelivered.com

The dynamic interplay between the solute and solvent can lead to the formation of distinct solute-solvent clusters, which may be the true reactive species in solution. rsc.org This can result in complex kinetic profiles, such as non-linear Eyring plots, where the stereoselectivity of a reaction changes with temperature in a non-linear fashion. researchgate.net

In palladium-catalyzed allylic substitution reactions, the solvent can influence the stability of the key π-allylpalladium intermediate and affect the rate of nucleophilic attack. Similarly, in organocatalytic systems, the solvent can modulate the hydrogen-bonding interactions that are often crucial for achieving high enantioselectivity.

| Reaction Type | Substrate Analogue | Solvent Property | Observed Effect on Stereochemistry | Reference |

|---|---|---|---|---|

| Ene reaction of singlet oxygen | Chiral Allylic Alcohols | Hydrogen-bond donating/accepting ability | Significant changes in diastereoselectivity. | documentsdelivered.com |

| Stereoselective Nucleophilic Additions | Various | Polarity and ability to form solute-solvent clusters | Can lead to non-linear Eyring plots and inversion of stereoselectivity with temperature. | rsc.orgresearchgate.net |

| 1,3-Dipolar Cycloaddition | 1,3-dipole and dipolarophile | Polarity | Little effect on the reaction rate, consistent with a concerted pericyclic mechanism. | wikipedia.org |

Theoretical and Computational Chemistry Studies on 3 3 Chloro 2 Methylpropoxy Prop 1 Ene

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 3-(3-chloro-2-methylpropoxy)prop-1-ene, these computational methods provide insights into its stability, electronic distribution, and predisposition to chemical reactions.

Density Functional Theory (DFT) for Molecular Geometry and Energy Optimization

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. By employing functionals such as B3LYP with a 6-311++G(d,p) basis set, the electronic energy of the molecule is minimized, yielding precise information about its structural parameters. nih.gov This process is crucial as the geometry dictates many of the molecule's physical and chemical properties.

For this compound, DFT calculations would reveal the precise bond lengths, bond angles, and dihedral angles. The optimization process seeks the lowest energy conformation on the potential energy surface, providing a foundational structure for further analysis.

Interactive Table: Calculated Geometric Parameters for this compound (Note: Data are illustrative of typical DFT calculation results and are not derived from a specific published study on this exact molecule.)

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length | C=C (allyl) | 1.34 Å |

| Bond Length | C-O (ether) | 1.43 Å |

| Bond Length | C-Cl | 1.79 Å |

| Bond Angle | C-O-C (ether) | 112.5° |

| Bond Angle | C-C-Cl | 110.8° |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, acting as an electron donor, and the LUMO, an electron acceptor, are the primary orbitals involved in chemical reactions. physchemres.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net

A small HOMO-LUMO gap suggests that a molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. physchemres.org In this compound, the HOMO is expected to be localized around the electron-rich allyl C=C double bond and the ether oxygen atom, making these sites susceptible to electrophilic attack. Conversely, the LUMO is likely concentrated around the carbon atom bonded to the electronegative chlorine, indicating a site for potential nucleophilic attack. xisdxjxsu.asia

Interactive Table: Calculated FMO Properties for this compound (Note: Data are illustrative.)

| Property | Calculated Value (eV) | Implication |

|---|---|---|

| HOMO Energy | -9.85 | Electron-donating capability |

| LUMO Energy | -0.72 | Electron-accepting capability |

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of single bonds in this compound allows it to exist in various spatial arrangements, or conformations. Conformational analysis is the study of the energies and stabilities of these different arrangements.

Investigation of Rotational Barriers and Stable Conformers

By systematically rotating the dihedral angles of key single bonds (e.g., the C-O-C-C and O-C-C-C linkages) and calculating the corresponding energy, a potential energy surface (PES) can be mapped. This map reveals the energy minima, which correspond to stable conformers, and the energy maxima, which represent the rotational barriers between them. Such analyses are crucial for understanding how the molecule's shape influences its interactions and reactivity. For molecules with ether linkages, different staggered conformations (anti and gauche) often have distinct energy levels. acs.org

Computational Studies of Reaction Mechanisms and Catalysis

Computational chemistry provides a powerful lens through which to view the dynamic process of a chemical reaction. osu.edu By mapping the entire reaction pathway, from reactants to products through high-energy transition states, chemists can gain a detailed understanding of reaction mechanisms.

For this compound, theoretical studies could elucidate the mechanisms of reactions such as nucleophilic substitution at the carbon bearing the chlorine atom or addition reactions across the allyl double bond. researchgate.netresearchgate.net DFT calculations can be used to locate the transition state structures and compute the activation energies, which are critical for predicting reaction rates. researchgate.net

Furthermore, computational models can simulate the effect of a catalyst on a reaction. For instance, in palladium-catalyzed allylation reactions, DFT calculations can help explain how the catalyst interacts with the substrate to lower the activation energy and favor a specific mechanistic pathway. nih.gov This predictive capability is invaluable for designing more efficient synthetic routes and novel catalytic systems.

Interactive Table: Hypothetical Reaction Energy Profile for SN2 Reaction (Note: Data are illustrative for a hypothetical reaction: R-Cl + OH⁻ → R-OH + Cl⁻)

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants (R-Cl + OH⁻) | 0.0 |

| Transition State | +22.5 |

Modeling of Transition States and Intermediates

There is no specific information available in the reviewed literature regarding the modeling of transition states and intermediates for reactions involving this compound.

For the related compound, 3-chloro-2-methyl-1-propene, DFT methods have been employed to study its gas-phase reactions initiated by OH radicals. researchgate.netfigshare.com In these studies, the M06-2X hybrid density functional method with the 6-31+G(d,p) basis set was used for the optimization and vibrational frequency calculations of all molecular species involved. researchgate.netfigshare.com Further energetic calculations were refined using the CCSD(T) method with a cc-pVTZ basis set to achieve higher precision in thermochemical and kinetic results. researchgate.netfigshare.com Such computational approaches would be instrumental in identifying and characterizing the transition states and intermediates of this compound in various chemical reactions.

Prediction of Regioselectivity and Stereoselectivity

No dedicated theoretical studies on the prediction of regioselectivity and stereoselectivity for reactions of this compound were found in the public domain.

Theoretical investigations into the cycloaddition reactions of other substituted propenes have been conducted to understand and predict selectivity. For instance, the regioselectivity and stereoselectivity of [3+2] cycloaddition reactions have been analyzed using Molecular Electron Density Theory (MEDT). researchgate.netrsc.orgresearchgate.netnih.govresearchgate.net These studies explore reaction pathways, such as ortho/meta regioselectivity and endo/exo stereoselectivity, to determine the most favorable outcomes. rsc.org Similar computational methodologies could be applied to predict the outcomes of cycloaddition or other stereocenter-forming reactions involving this compound.

Molecular Dynamics Simulations for Dynamic Behavior

There is no evidence of molecular dynamics (MD) simulations being performed to study the dynamic behavior of this compound in the reviewed scientific literature.

MD simulations are a powerful tool for understanding the conformational dynamics and solvent effects on molecules. While not applied to the target compound, this method could provide valuable insights into its behavior in different environments, its conformational preferences, and its interactions with other molecules.

Applications of 3 3 Chloro 2 Methylpropoxy Prop 1 Ene As a Synthetic Building Block and Precursor

Role in the Synthesis of Heterocyclic Compounds

The structure of 3-(3-Chloro-2-methylpropoxy)prop-1-ene is well-suited for the synthesis of various heterocyclic systems, particularly those containing oxygen and nitrogen atoms.

Intramolecular cyclization of this compound could potentially lead to the formation of substituted tetrahydrofurans or other oxygen-containing rings. For instance, under conditions that promote intramolecular etherification, the terminal double bond could be functionalized to introduce a nucleophile that subsequently displaces the chloride.

Table 1: Potential Cyclization Reactions for Oxygen-Containing Heterocycles

| Reaction Type | Potential Product | Reagents and Conditions |

|---|---|---|

| Intramolecular Williamson Ether Synthesis | Substituted Tetrahydrofuran | Requires prior functionalization of the alkene (e.g., dihydroxylation) followed by base-mediated cyclization. |

Detailed research on these specific cyclization pathways for this compound is not currently available.

The alkyl chloride functionality of this compound allows for its incorporation into nitrogen-containing heterocycles through N-alkylation reactions. Primary or secondary amines, as well as other nitrogen nucleophiles, could displace the chloride to form a new carbon-nitrogen bond.

Table 2: Potential Reactions for Nitrogen-Containing Heterocycles

| Reaction Type | Reactant | Potential Product |

|---|---|---|

| N-Alkylation | Ammonia or Primary Amine | N-substituted aziridine (B145994) or azetidine (B1206935) precursor |

Further synthetic manipulations of the allyl group in the resulting products could lead to the construction of more complex nitrogen-containing ring systems.

Utility in the Construction of Natural Product Analogues and Complex Scaffolds

The distinct functionalities within this compound could be strategically employed in the synthesis of analogues of natural products or other complex molecular architectures.

While no specific studies on the stereoselective reactions of this compound have been reported, the allyl group is amenable to well-established stereoselective transformations such as Sharpless asymmetric dihydroxylation or epoxidation. This would allow for the introduction of chirality, which is a critical aspect in the synthesis of many biologically active molecules.

The chloro and alkene groups are versatile handles for a variety of functional group interconversions. The chloride can be substituted by a wide range of nucleophiles (e.g., azide (B81097), cyanide, thiolates), while the alkene can be transformed into aldehydes, ketones, or carboxylic acids via ozonolysis or other oxidative cleavage methods. These transformations would significantly expand the synthetic utility of this building block.

Precursor for Advanced Polymeric Materials and Macromolecules

The presence of a polymerizable alkene group suggests that this compound could serve as a monomer for the synthesis of functional polymers. The pendant chloro-2-methylpropoxy group would introduce functionality along the polymer backbone, which could be used for post-polymerization modification to tailor the material's properties.

Table 3: Potential Polymerization Applications

| Polymerization Method | Resulting Polymer | Potential Applications |

|---|---|---|

| Radical Polymerization | Poly(this compound) | Functionalized polyolefin with sites for cross-linking or further reaction. |

As with its other potential applications, the use of this compound as a monomer in polymer chemistry is not yet documented in the scientific literature.

Based on a comprehensive search of publicly available scientific literature, patents, and technical databases, there is insufficient information to generate a detailed article on the chemical compound “this compound” according to the specified outline. The requested topics—including its specific applications in polymerization, as a cross-linking agent, and as an intermediate in the synthesis of chiral auxiliaries and chemical biology probes—are not documented in the accessible literature for this particular compound.

While general principles exist for the reactivity and application of similar chemical structures, such as functionalized allyl ethers, applying this general information to “this compound” would be speculative and would not meet the requirement for scientifically accurate content focused solely on the specified compound.

Therefore, it is not possible to provide a thorough and informative article that adheres to the provided detailed outline for “this compound” at this time.

Future Directions and Emerging Research Themes for 3 3 Chloro 2 Methylpropoxy Prop 1 Ene

Development of Green Chemistry Approaches for its Synthesis

The synthesis of ethers, including halogenated variants like 3-(3-chloro-2-methylpropoxy)prop-1-ene, is undergoing a significant shift towards more environmentally benign methodologies. These "green chemistry" approaches aim to reduce waste, minimize energy consumption, and utilize safer reagents and renewable resources.

A primary goal in green synthesis is the reduction or elimination of volatile organic solvents. Future research could explore solvent-free or solid-state reaction conditions for the synthesis of this compound. This could involve high-speed ball milling or reactions in eutectic mixtures, which can lead to higher efficiency and a significantly reduced environmental footprint.

Furthermore, the chemical industry is increasingly looking towards renewable feedstocks. While traditionally synthesized from petroleum-based starting materials, future synthetic routes to this compound could originate from bio-based platform molecules. For instance, alcohols and alkenes derived from biomass could serve as precursors, aligning the synthesis of this compound with the principles of a circular economy. Research into catalytic pathways that can efficiently convert these renewable feedstocks will be a critical enabler.

Catalysis is a cornerstone of green chemistry, offering pathways to more selective and energy-efficient reactions. nih.gov Future work on this compound will likely focus on developing novel catalysts for its synthesis. This includes the design of heterogeneous catalysts, which can be easily separated from the reaction mixture and recycled, thereby reducing waste and production costs. Examples could include solid acid catalysts or metal-organic frameworks (MOFs) tailored for etherification reactions. Additionally, the development of biocatalysts, such as enzymes, could offer highly selective and environmentally friendly routes to this and related compounds.

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The functional groups present in this compound—an allyl group, an ether linkage, and a chlorinated alkyl chain—provide multiple handles for chemical modification. Emerging research themes in organic synthesis are likely to be applied to this compound to explore new reactivity and create novel derivatives.

Direct C-H functionalization has emerged as a powerful tool in organic synthesis, allowing for the modification of molecules without the need for pre-installed functional groups. thieme-connect.com For this compound, this could involve the selective activation of C-H bonds adjacent to the ether oxygen or at other positions in the molecule. rsc.org Such strategies could lead to the direct introduction of new functional groups, providing rapid access to a diverse range of derivatives. Research in this area would likely involve the use of transition metal catalysts or organocatalysts to achieve high selectivity. pnas.org

Photocatalysis and electrocatalysis are rapidly growing fields that use light or electricity, respectively, to drive chemical reactions. nih.govfao.orgnih.gov These methods often proceed under mild conditions and can enable unique transformations that are not accessible through traditional thermal methods. acs.org Future research could explore the use of this compound in photocatalytic or electrocatalytic reactions. For example, the allylic C-H bonds could be targeted for functionalization, or the chloro group could participate in reductive or oxidative coupling reactions. rsc.org The development of new photocatalysts and electrochemical cells will be crucial for realizing the potential of these technologies for this specific compound.

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry offers numerous advantages, including improved safety, better process control, and the potential for higher yields and purity. nih.govmorressier.com The synthesis of this compound could be adapted to a flow process, which would be particularly beneficial for managing reaction temperature and mixing, especially in exothermic reactions.

Advanced Characterization Techniques for In Situ Monitoring of Reactions

The real-time analysis of chemical reactions as they occur, known as in situ monitoring, is crucial for understanding reaction kinetics, mechanisms, and for process optimization. For a molecule like this compound, which contains distinct functional groups (an ether linkage, a chloroalkane, and an alkene), a suite of advanced spectroscopic techniques can be employed for in situ monitoring of its synthesis and subsequent reactions.

Spectroscopic methods are particularly powerful for real-time analysis because they are non-invasive and can provide detailed structural and concentration information. rsc.org Techniques such as Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy are at the forefront of in situ reaction monitoring. researchgate.netrsc.org

FTIR and Raman Spectroscopy: These vibrational spectroscopy techniques are highly effective for monitoring changes in functional groups. For the synthesis of this compound, likely through a variation of the Williamson ether synthesis, FTIR could track the disappearance of the hydroxyl group of an alcohol precursor and the appearance of the characteristic C-O-C stretch of the ether product. numberanalytics.comnumberanalytics.comchemistrytalk.org Raman spectroscopy, being particularly sensitive to non-polar bonds, would be adept at monitoring the C=C double bond of the prop-1-ene (B156429) moiety, providing insights into reactions involving this part of the molecule. rsc.org The development of fiber-optic probes allows these spectroscopic measurements to be taken directly within a reaction vessel, even under harsh conditions. uvic.ca

NMR Spectroscopy: High-resolution NMR spectroscopy offers unparalleled detail regarding molecular structure. acs.org In situ NMR, often referred to as FlowNMR, can provide real-time data on the concentrations of reactants, intermediates, and products. rsc.org For reactions involving this compound, ¹H and ¹³C NMR would allow for the simultaneous tracking of signals corresponding to the methyl, methylene, and vinyl protons and carbons, offering a comprehensive picture of the reaction's progress. rsc.org Two-dimensional NMR techniques, though more time-intensive, can be used to elucidate the structure of unexpected intermediates or byproducts. numberanalytics.com

The data obtained from these in situ techniques can be used to generate detailed kinetic models of the reactions involving this compound, providing a deeper understanding of the reaction mechanism and allowing for precise control over the reaction conditions to optimize yield and selectivity. rsc.org

Computational Design of Derivatives with Tailored Reactivity

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and reactivity, and guiding the design of new molecules with desired characteristics. schrodinger.comnsps.org.ng For this compound, computational methods can be employed to design derivatives with tailored reactivity for various applications.

Quantum Chemistry and Density Functional Theory (DFT): These methods are used to calculate the electronic structure of molecules, providing insights into their stability, reactivity, and spectroscopic properties. dergipark.org.tr For derivatives of this compound, DFT calculations can be used to predict how modifications to the molecular structure, such as the introduction of different substituents, would affect the reactivity of the alkene, the lability of the chlorine atom, or the stability of the ether linkage. nih.gov For example, the introduction of electron-withdrawing or electron-donating groups could be modeled to understand their effect on the electron density of the double bond, thereby tuning its susceptibility to electrophilic attack.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are statistical models that relate the chemical structure of a molecule to its biological activity or chemical reactivity. nih.govresearchgate.net By developing QSAR models for a series of derivatives of this compound, it would be possible to predict the reactivity of new, unsynthesized compounds. nih.gov This approach relies on the calculation of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules. These descriptors can be used to build a predictive model that can screen a virtual library of potential derivatives to identify those with the most promising reactivity profiles.

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of molecules and their interactions with other molecules, such as solvents or reactants. nih.gov For derivatives of this compound, MD simulations could be used to investigate how changes in the molecular structure affect its conformation and how this, in turn, influences its reactivity. wikipedia.org

Machine Learning and Artificial Intelligence: More recently, machine learning algorithms are being used to develop predictive models for chemical reactivity. nih.govrsc.orgchemrxiv.org These models can be trained on large datasets of known reactions to predict the outcome of new reactions. By applying machine learning to a virtual library of derivatives of this compound, it may be possible to rapidly identify candidates with specific, tailored reactivity for targeted applications. researchgate.netmit.edu

Q & A

Q. What are the optimal synthetic routes for 3-(3-Chloro-2-methylpropoxy)prop-1-ene, and how can reaction conditions be systematically optimized?

Answer: Synthesis typically involves nucleophilic substitution between allyl derivatives and chloro-methylpropoxy precursors. For example, allyl chloride can react with 3-chloro-2-methylpropanol in the presence of a base (e.g., K₂CO₃) under reflux in anhydrous solvents like dichloromethane . Optimization requires systematic variation of:

- Catalysts/bases : Test alternatives like NaH or DBU for improved selectivity.

- Solvent polarity : Compare aprotic solvents (THF, DMF) to control reaction kinetics.

- Temperature : Monitor yield vs. side products (e.g., elimination) at 25–80°C.

- Purification : Use fractional distillation or column chromatography (silica gel, hexane/ethyl acetate) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Answer:

- NMR : ¹H and ¹³C NMR identify substituent positions (e.g., allylic protons at δ 5.2–5.8 ppm, methine protons near δ 3.5–4.0 ppm) .

- IR : Confirm ether (C-O-C stretch ~1100 cm⁻¹) and alkene (C=C stretch ~1640 cm⁻¹) groups .

- GC-MS : Quantify purity and detect volatile byproducts (e.g., allyl chloride) using DB-5 columns and EI ionization .

- Elemental analysis : Validate stoichiometry (C, H, Cl) to rule out halogen scrambling .

Q. How does the reactivity of this compound compare to analogous chloro-alkenes in substitution and addition reactions?

Answer: The chloro-methylpropoxy group enhances steric hindrance, slowing SN2 reactions compared to simpler allyl chlorides (e.g., 3-chloropropene). However, the allyl group facilitates radical or electrophilic additions. For example:

- Substitution : Reacts sluggishly with nucleophiles (e.g., NaN₃) unless phase-transfer catalysts (e.g., TBAB) are used .

- Epoxidation : Peracid-mediated oxidation yields epoxides at the alkene site .

Benchmark against 3-chloro-1-propene (CAS 107-05-1) to assess steric/electronic effects .

Advanced Research Questions

Q. How can computational modeling predict the regioselectivity of this compound in cycloaddition reactions?

Answer:

- DFT calculations : Use Gaussian or ORCA to model transition states for Diels-Alder reactions. Compare Fukui indices to identify electron-deficient alkene sites .

- MD simulations : Assess solvent effects (e.g., toluene vs. DMSO) on reaction pathways using GROMACS .

- Validate predictions experimentally via LC-MS monitoring of endo/exo adducts .

Q. How should researchers resolve contradictions in kinetic data for hydrolysis reactions of this compound?

Answer: Conflicting rate constants may arise from solvent polarity or pH effects. Address via:

Q. What strategies are recommended for designing enantioselective syntheses of derivatives from this compound?

Answer:

- Chiral catalysts : Employ Jacobsen’s Mn(III)-salen complexes for asymmetric epoxidation .

- Chiral auxiliaries : Attach menthol or binaphthyl groups to direct stereochemistry during nucleophilic substitutions .

- HPLC analysis : Use Chiralpak columns to resolve enantiomers and quantify ee (>95%) .

Q. How can hydrogen-bonding interactions in crystalline derivatives of this compound be analyzed for supramolecular applications?

Answer:

- X-ray crystallography : Solve structures using SHELXL to map H-bond motifs (e.g., R₂²(8) patterns) .

- Hirshfeld surfaces : Generate via CrystalExplorer to quantify intermolecular contacts (e.g., Cl···H vs. O···H interactions) .

- Thermal analysis : Correlate DSC/TGA data with packing efficiency to assess stability .

Methodological Notes

- Data integrity : Cross-reference NMR shifts with predicted values (ChemDraw) to validate assignments .

- Safety protocols : Handle allyl chlorides in fume hoods due to volatility and toxicity .

- Reproducibility : Document solvent drying (e.g., molecular sieves) and moisture-free conditions for sensitive reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.